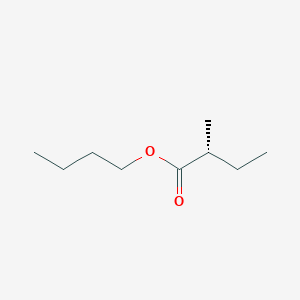

butyl (2R)-2-methylbutanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72447-49-5 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

butyl (2R)-2-methylbutanoate |

InChI |

InChI=1S/C9H18O2/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3/t8-/m1/s1 |

InChI Key |

OTKQNSSMCDLVQV-MRVPVSSYSA-N |

Isomeric SMILES |

CCCCOC(=O)[C@H](C)CC |

Canonical SMILES |

CCCCOC(=O)C(C)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl 2r 2 Methylbutanoate

Enantioselective Synthesis Strategies

Enantioselective synthesis involves the preferential formation of one enantiomer over the other. For butyl (2R)-2-methylbutanoate, this is typically achieved through the reaction of a precursor, such as 2-methylbutanoic acid or its derivative, with butanol in the presence of a chiral catalyst or auxiliary. The chiral influence directs the reaction pathway to favor the formation of the (R)-ester.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and sustainability. The catalyst can be a transition metal complex, a small organic molecule (organocatalyst), or a photo-responsive species.

Transition metal catalysis offers powerful tools for asymmetric C-O bond formation, primarily through kinetic resolution. In this context, a chiral catalyst differentiates between the two enantiomers of a racemic starting material, preferentially converting one into the desired product.

A prominent strategy is the dynamic kinetic resolution (DKR) of racemic α-aryl or α-alkyl carboxylic acids. This process combines the rapid, enzyme-like kinetic resolution of the acid with an in-situ racemization of the slower-reacting enantiomer. For the synthesis of this compound, this would involve the resolution of racemic 2-methylbutanoic acid. A study by Dahlen and colleagues demonstrated the use of a ruthenium catalyst, specifically [Ru(p-cymene)Cl₂]₂, in conjunction with an acylase enzyme for the DKR of α-substituted carboxylic acids . While not directly synthesizing the butyl ester, this methodology establishes a precedent. A hypothetical adaptation would involve a chiral ruthenium complex that facilitates both the racemization of 2-methylbutanoic acid and its subsequent enantioselective esterification with butanol, theoretically enabling yields greater than 50%.

Another well-established method is the kinetic resolution of racemic alcohols or acids using chiral acyl-transfer agents, often based on planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives complexed with a metal. While many of these are technically organometallic and straddle the line with organocatalysis, the metal plays a crucial role. Research by Fu and colleagues on planar-chiral ferrocene-based catalysts for the kinetic resolution of secondary alcohols is a landmark in this field [1, 2]. The principle can be inverted for the synthesis of this compound: a chiral catalyst could selectively mediate the reaction between racemic 2-methylbutanoyl chloride and butanol, affording the (R)-ester with high enantiomeric excess (e.e.).

Table 1: Representative Data for Transition Metal-Catalyzed Asymmetric Reactions Relevant to Chiral Ester Synthesis Note: Data is illustrative of the methodologies and may not be specific to the direct synthesis of this compound but demonstrates the potential of the approach.

| Catalyst System | Substrate Type | Reaction Type | Typical Yield (%) | Typical e.e. (%) | Ref. |

|---|---|---|---|---|---|

| Planar-chiral Ferrocenyl Catalyst | Racemic Secondary Alcohols | Kinetic Resolution | ~45-48 | >98 | [1, 2] |

| [Ru(p-cymene)Cl₂]₂ / Lipase (B570770) | Racemic α-substituted Carboxylic Acids | Dynamic Kinetic Resolution | >90 | >95 |

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations, offering advantages such as lower toxicity and air/moisture stability. For chiral ester synthesis, chiral amines, N-heterocyclic carbenes (NHCs), and Brønsted acids are the primary catalysts.

The kinetic resolution of racemic carboxylic acids or their anhydrides using chiral nucleophilic catalysts is a highly effective method. Chiral derivatives of 4-(dimethylamino)pyridine (DMAP) are exemplary. In a typical scenario, racemic 2-methylbutanoic anhydride (B1165640) would be treated with butanol in the presence of a substoichiometric amount of a chiral DMAP analogue. The catalyst preferentially acylates the alcohol with the (R)-enantiomer of the anhydride, producing this compound and leaving the (S)-anhydride unreacted .

Alternatively, chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the enantioselective esterification of racemic acids. The catalyst activates the carboxylic acid group by forming a hydrogen-bonded complex, creating a chiral environment around the reaction center. This chiral pocket then favors the nucleophilic attack of butanol on one enantiomer of the acid over the other. Research by List and others has shown the efficacy of such catalysts in various asymmetric reactions, providing a viable, though less common, route for ester synthesis .

Table 2: Overview of Organocatalytic Strategies for Enantioselective Esterification

| Catalyst Type | Racemic Substrate | Mechanism | Expected Product | Ref. |

|---|---|---|---|---|

| Chiral DMAP Analogue | 2-Methylbutanoic Anhydride | Nucleophilic Catalysis / Kinetic Resolution | This compound | |

| Chiral Phosphoric Acid | 2-Methylbutanoic Acid | Brønsted Acid Catalysis / Kinetic Resolution | This compound |

Photoinduced enantioselective catalysis is an emerging frontier that uses light to generate excited-state species capable of performing asymmetric transformations. This approach offers unique reactivity pathways that are inaccessible under thermal conditions.

While direct photoinduced synthesis of this compound is not yet a well-established industrial method, the principles have been demonstrated in related systems. A conceptual approach could involve a chiral photosensitizer, such as an iridium or rhodium complex bearing chiral ligands, as pioneered by Meggers . Upon irradiation with visible light, the chiral catalyst would enter an excited state. This excited-state catalyst could then selectively interact with one enantiomer of a racemic precursor—for instance, by promoting a radical-based esterification pathway involving 2-methylbutanoic acid. The enantioselectivity arises from the diastereomeric interaction between the chiral catalyst and the substrate enantiomers during the key energy or electron transfer step. This field is rapidly developing and holds promise for novel synthetic routes to chiral esters.

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations with unparalleled precision. For the synthesis of chiral esters, lipases are the most widely used and commercially viable biocatalysts due to their stability, broad substrate scope, and high enantioselectivity.

The most common biocatalytic route to this compound is the kinetic resolution of racemic 2-methylbutanoic acid using a lipase. In this process, the racemic acid is reacted with butanol in a suitable solvent (or under solvent-free conditions). The lipase, often in an immobilized form for enhanced stability and reusability, selectively catalyzes the esterification of the (R)-enantiomer.

Candida antarctica lipase B (CALB), frequently immobilized on acrylic resin and sold as Novozym 435, is the benchmark enzyme for this transformation. It exhibits a strong preference for the (R)-enantiomer of 2-methylbutanoic acid. The reaction is allowed to proceed to approximately 50% conversion, at which point the mixture contains this compound and the unreacted (S)-2-methylbutanoic acid, both in high enantiomeric purity [7, 8]. The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is often very high for this reaction (>100), indicating a highly efficient resolution.

Research has explored various parameters to optimize this process, including the choice of lipase, solvent, water activity, and temperature. For example, studies have compared CALB with lipases from Candida rugosa , Rhizomucor miehei, and Pseudomonas cepacia , finding that CALB consistently provides the best combination of activity and selectivity for this specific substrate. Solvent-free systems are also highly attractive from an industrial and green chemistry perspective, as they maximize reactant concentration and simplify downstream processing [9, 12].

An alternative, though less common, biocatalytic strategy is the enantioselective transesterification. This involves reacting a simple achiral ester of 2-methylbutanoic acid (e.g., methyl or ethyl (±)-2-methylbutanoate) with butanol in the presence of a lipase. The enzyme selectively catalyzes the transfer of the (R)-2-methylbutanoyl group to butanol, again yielding the desired (R)-butyl ester.

Table 3: Selected Research Findings on Lipase-Catalyzed Synthesis of this compound

| Lipase Source | Reaction Type | Substrates | Key Conditions | Conversion (%) | Product e.e. (%) | Ref. |

|---|---|---|---|---|---|---|

| Candida antarctica B (Novozym 435) | Kinetic Resolution (Esterification) | (±)-2-Methylbutanoic acid, Butanol | Solvent-free, 60°C | ~50 | >98 | [7, 9] |

| Candida antarctica B (Novozym 435) | Kinetic Resolution (Esterification) | (±)-2-Methylbutanoic acid, Butanol | Hexane, 40°C | 49 | 97 | |

| Pseudomonas cepacia | Kinetic Resolution (Esterification) | (±)-2-Methylbutanoic acid, Butanol | Isooctane, 30°C | 47 | 95 | |

| Candida rugosa | Kinetic Resolution (Esterification) | (±)-2-Methylbutanoic acid, Butanol | Heptane, 37°C | ~45 | 88 |

Biocatalytic Synthesis and Enzymatic Resolution

Stereoselective Bioreduction

Stereoselective bioreduction has emerged as a powerful and environmentally benign method for the synthesis of chiral molecules. This approach often utilizes whole-cell biocatalysts or isolated enzymes to reduce a prochiral ketone to a specific stereoisomer of the corresponding alcohol.

One of the most well-documented biocatalysts for this purpose is baker's yeast (Saccharomyces cerevisiae). wiley.com It is widely used for the asymmetric reduction of prochiral ketones due to its accessibility and ease of use. wiley.com The stereoselectivity of these reductions, however, can be influenced by the presence of multiple reductase enzymes within the yeast, which may have opposing stereoselectivities. acs.orgnih.gov To address this, genetic engineering of Saccharomyces cerevisiae has been employed to create strains that either overexpress a specific reductase or have other reductases deleted, leading to significantly improved stereoselectivities for β-keto ester reductions. acs.orgnih.gov

A notable example is the reduction of ethyl 2-methyl-3-oxobutanoate. While baker's yeast can produce the desired ethyl (2R,3S)-3-hydroxy-2-methylbutanoate, the diastereoselectivity can sometimes be low. tandfonline.com To achieve higher selectivity, other microorganisms have been explored. For instance, screening of over 450 bacterial strains identified several enteric bacteria capable of reducing ethyl 2-methyl-3-oxobutanoate to the corresponding syn-configured hydroxy ester. tandfonline.com Among these, Klebsiella pneumoniae (IFO 3319) was found to be particularly effective, producing ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high diastereomeric excess (d.e.) and enantiomeric excess (e.e.). tandfonline.comresearchgate.net In a large-scale fermentation, this bacterium converted the starting keto ester into the desired product with 99% d.e., >99% e.e., and a 99% chemical yield. tandfonline.comresearchgate.net

Thermophilic bacteria and microalgae have also been identified as effective biocatalysts. For example, Chlorella sorokiniana, a photoautotrophic microalga, exclusively reduced ethyl 2-methyl-3-oxobutanoate to the syn-(2R, 3S)-hydroxy ester. researchgate.net Similarly, thermophilic actinomycetes like Streptomyces thermocyaneoviolaceus have been used to reduce α-keto esters to the corresponding (R)-alcohols with greater than 98% e.e. researchgate.net

| Biocatalyst | Substrate | Product | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Klebsiella pneumoniae IFO 3319 | Ethyl 2-methyl-3-oxobutanoate | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate | 99% | >99% | tandfonline.comresearchgate.net |

| Chlorella sorokiniana | Ethyl 2-methyl-3-oxobutanoate | syn-(2R, 3S)-hydroxy ester | Exclusive syn | Not specified | researchgate.net |

| Streptomyces thermocyaneoviolaceus IFO 14271 | Ethyl 3-methyl-2-oxobutanoate | (R)-hydroxy ester | Not applicable | >98% | researchgate.net |

Enzymatic Cascade Reactions

The synthesis of this compound can be envisioned through a multi-enzyme cascade. A potential pathway could involve the reduction of a suitable keto acid precursor by a carboxylate reductase, followed by a stereoselective reduction of a carbon-carbon double bond by an ene reductase, and finally, esterification with butanol catalyzed by a lipase. mdpi.com For example, a chemo-enzymatic cascade has been developed for the synthesis of chiral fragrance aldehydes, where a metal-catalyzed reaction generates an α,β-unsaturated carboxylic acid that is then fed into a biocatalytic system. mdpi.com This system utilizes a carboxylic acid reductase from Neurospora crassa and an ene reductase from Saccharomyces pastorianus to produce the target aldehyde. mdpi.com

Another example of a relevant cascade involves the combination of an alcohol dehydrogenase (ADH) with other enzymes. us.es For instance, a one-pot bienzymatic cascade has been developed for the synthesis of chiral vicinal diols from aliphatic dialdehydes, utilizing a pyruvate (B1213749) decarboxylase and an ADH. us.es The development of such multi-enzyme systems, often housed in engineered microorganisms, represents a frontier in the sustainable production of chiral chemicals. us.esmdpi.com

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is highly reliable for the synthesis of chiral carboxylic acids and their derivatives. wikipedia.orgrsc.orgyork.ac.uk

A widely used class of chiral auxiliaries is the Evans' oxazolidinones. wikipedia.orgresearchgate.netwilliams.edu The synthesis of (2R)-2-methylbutanoic acid, the precursor to this compound, can be achieved with high stereoselectivity using this methodology. The general process involves three key steps:

Acylation: The chiral auxiliary, for example, (4S)-4-benzyl-2-oxazolidinone, is acylated with butanoyl chloride to form an N-acyloxazolidinone.

Asymmetric Alkylation: The N-acyloxazolidinone is then deprotonated to form a chiral enolate, which subsequently undergoes a highly diastereoselective alkylation with an electrophile, such as methyl iodide. The steric bulk of the substituent on the oxazolidinone directs the incoming electrophile to one face of the enolate, thereby establishing the desired stereocenter. york.ac.uk

Cleavage: The chiral auxiliary is then cleaved from the alkylated product, typically through hydrolysis, to yield the enantiomerically pure carboxylic acid, in this case, (2R)-2-methylbutanoic acid. The chiral auxiliary can often be recovered and reused. wikipedia.orgwilliams.edu

This method has been successfully applied in the total synthesis of numerous natural products and provides a predictable and scalable route to chiral carboxylic acids with high diastereomeric and enantiomeric excesses, often exceeding 98%. york.ac.ukresearchgate.netresearchgate.net

| Chiral Auxiliary | Key Reaction Step | Typical Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Evans' Oxazolidinone | Asymmetric Alkylation | >98% | york.ac.ukresearchgate.net |

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For the synthesis of this compound, kinetic resolution can be applied to racemic 2-methylbutanoic acid or its esters.

Enzymatic kinetic resolution using lipases is a particularly common and effective approach. cjcatal.comnih.govtandfonline.comtandfonline.comnih.govwur.nl Lipases can selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. cjcatal.comnih.gov Alternatively, lipases can be used for the enantioselective esterification of a racemic acid. cjcatal.com

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the kinetic resolution of various chiral compounds, including esters of 2-methylbutanoic acid. nih.govtandfonline.comtandfonline.com In the hydrolytic kinetic resolution of racemic ethyl 2-methylbutanoate, CALB can achieve an enantiomeric excess of over 99% for the remaining (R)-enantiomer, with a theoretical maximum yield of 50%. Similarly, the lipase from Rhizopus chinensis has demonstrated high enantioselectivity in the hydrolysis of ethyl 2-methylbutyrate, yielding the (R)-ester with an e.e. of 95.0%. cjcatal.com

| Enzyme | Substrate | Reaction Type | Product (Enantiomerically Enriched) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B | Racemic ethyl 2-methylbutanoate | Hydrolysis | (R)-ethyl 2-methylbutanoate | >99% | |

| Rhizopus chinensis lipase | Racemic ethyl 2-methylbutyrate | Hydrolysis | (R)-ethyl 2-methylbutyrate | 95.0% | cjcatal.com |

Stereoselective Chemical Transformations to Access the (2R)-2-Methylbutanoate Moiety

Beyond the primary synthesis of the chiral center, specific chemical transformations are employed to construct the final ester product while preserving the desired stereochemistry.

Esterification Reactions with Chiral Acid or Alcohol Precursors

Once enantiomerically pure (2R)-2-methylbutanoic acid is obtained, it can be esterified with butanol to yield the target compound. Standard acid-catalyzed Fischer esterification can be used for this purpose. However, to avoid potential racemization under harsh acidic conditions, milder esterification methods are often preferred.

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly from sterically hindered or sensitive substrates. organic-chemistry.orgwikipedia.orgfrontiersin.orgjk-sci.com This reaction involves the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with the alcohol in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.orgfrontiersin.orgjk-sci.com This method is known for its high yields and mild reaction conditions, making it suitable for the esterification of chiral carboxylic acids like (2R)-2-methylbutanoic acid without compromising their stereochemical integrity. frontiersin.orgresearchgate.net

Orthoester Johnson-Claisen Rearrangement in Chiral Ester Synthesis

The Orthoester Johnson-Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester with excellent stereocontrol. bioinfopublication.orgresearchgate.netjk-sci.comnumberanalytics.comwikipedia.org The reaction typically involves heating the allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. bioinfopublication.orgjk-sci.comwikipedia.org

This rearrangement proceeds through a highly ordered, chair-like transition state, which allows for the efficient transfer of chirality from the starting allylic alcohol to the newly formed ester product. bioinfopublication.orgnumberanalytics.com By selecting an appropriate chiral allylic alcohol, it is possible to synthesize γ,δ-unsaturated esters with a defined stereocenter. While not a direct synthesis of this compound, this method is a powerful tool for creating chiral ester building blocks that can be further elaborated to the target molecule. The high degree of stereoselectivity makes the Johnson-Claisen rearrangement a valuable strategy in the synthesis of complex natural products and other chiral molecules. bioinfopublication.orgresearchgate.netnumberanalytics.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| (2R)-2-methylbutanoic acid |

| (4S)-4-benzyl-2-oxazolidinone |

| 2,4,6-trichlorobenzoyl chloride |

| 4-dimethylaminopyridine (DMAP) |

| Butanol |

| Butanoyl chloride |

| Ethyl (2R)-2-methylbutanoate |

| Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate |

| Ethyl 2-methyl-3-oxobutanoate |

| Methyl iodide |

| Triethyl orthoacetate |

Asymmetric Hydroxylation and Epoxidation Pathways

Asymmetric hydroxylation and epoxidation are powerful methods for installing chirality into a molecule by converting alkenes into chiral diols and epoxides, respectively. These intermediates can then be converted into the desired (2R)-2-methylbutanoic acid precursor.

Sharpless Asymmetric Dihydroxylation This reaction converts an alkene into a vicinal diol using osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of a specific enantiomer of the diol. wikipedia.org The reaction is often performed with a catalytic amount of the expensive and toxic osmium tetroxide, which is regenerated by a stoichiometric co-oxidant like potassium ferricyanide. wikipedia.org For the synthesis of a precursor to (2R)-2-methylbutanoic acid, an alkene such as trans-2-methyl-2-butenoate could undergo asymmetric dihydroxylation. The resulting chiral diol is a versatile intermediate for further transformations. mdpi.comresearchgate.net

Jacobsen-Katsuki Asymmetric Epoxidation The Jacobsen-Katsuki epoxidation is highly effective for the enantioselective epoxidation of unfunctionalized alkenes. wikipedia.org It utilizes a chiral manganese(III)-salen complex as the catalyst. numberanalytics.comwikipedia.org Unlike the Sharpless epoxidation, it does not require an allylic alcohol for directing the stereochemistry, making it applicable to a broader range of substrates. wikipedia.orgacsgcipr.org The mechanism is believed to involve a manganese(V)-oxo intermediate that delivers the oxygen atom to one face of the alkene. wikipedia.org The resulting chiral epoxide is a valuable building block that can be opened regioselectively to yield various chiral functionalities, including the necessary framework for (2R)-2-methylbutanoic acid.

Comparison of Asymmetric Oxidation Methodologies

| Methodology | Catalyst System | Typical Substrate | Product | Key Features |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | OsO₄ with a chiral quinine ligand (e.g., (DHQD)₂-PHAL) | Alkenes | Chiral Vicinal Diol | High enantioselectivity; outcome is predictable based on olefin substitution pattern and ligand choice. wikipedia.org |

| Jacobsen-Katsuki Asymmetric Epoxidation | Chiral Mn(III)-salen complex | Unfunctionalized cis-disubstituted and trisubstituted alkenes | Chiral Epoxide | Does not require a directing group like an alcohol; offers high enantioselectivity for a wide range of alkenes. wikipedia.orgwisc.edu |

Nucleophilic Acyl Substitution Mechanisms in Chiral Ester Formation

The final step in synthesizing this compound from its corresponding chiral acid, (2R)-2-methylbutanoic acid, is an esterification reaction with butanol. This is a nucleophilic acyl substitution reaction. The core mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid (or its activated derivative), proceeding through a tetrahedral intermediate. libretexts.org To form a chiral ester while preserving the enantiopurity of the starting material, mild reaction conditions are essential to prevent racemization of the stereocenter alpha to the carbonyl group.

Steglich Esterification The Steglich esterification is a particularly mild method that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). wikipedia.orgorganic-chemistry.org The reaction is effective for sterically hindered substrates and proceeds at room temperature, minimizing the risk of side reactions or racemization. wikipedia.orgorganic-chemistry.org

The mechanism proceeds as follows:

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This step is crucial for accelerating the reaction and suppressing the formation of a stable N-acylurea byproduct. wikipedia.orgorganic-chemistry.org

The alcohol (butanol) then attacks the acyl-pyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. organic-chemistry.org

The DCC is consumed by water, forming the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.org

This method is highly advantageous for producing chiral esters like this compound because its mild conditions help preserve the stereochemical integrity of the chiral acid. scielo.brnumberanalytics.com

Typical Conditions for Steglich Esterification

| Component | Role | Typical Conditions |

|---|---|---|

| Carboxylic Acid & Alcohol | Reactants | Equimolar amounts |

| Dicyclohexylcarbodiimide (DCC) | Dehydrating/Coupling Agent | Slight excess (e.g., 1.1 equivalents) |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Catalytic amount (e.g., 0.1-0.2 equivalents) |

| Solvent | Reaction Medium | Aprotic solvents like Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) |

| Temperature | Reaction Condition | 0 °C to room temperature |

Advanced Reaction Conditions and Methodologies in Chiral Ester Synthesis

Innovations in reaction engineering and catalyst design have led to more efficient, sustainable, and scalable methods for asymmetric synthesis.

Continuous Flow Systems for Asymmetric Synthesis

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. beilstein-journals.orgd-nb.info These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and simplified scale-up. beilstein-journals.orgd-nb.info In asymmetric synthesis, these features can lead to higher yields and more consistent stereoselectivities. beilstein-journals.org

For synthesizing this compound precursors, a flow system could be employed for catalytic kinetic resolution. For instance, an immobilized enzyme or a chiral catalyst could be packed into a column (a packed-bed reactor). A solution of the racemic starting material would then be passed through the column. The catalyst would selectively convert one enantiomer, allowing the other to pass through, or vice versa. This approach facilitates easy separation of the product from the catalyst and allows for the continuous operation and reuse of the expensive chiral catalyst. nih.gov Flow systems have been successfully used for various asymmetric transformations, including hydrogenations, conjugate additions, and biocatalytic resolutions, demonstrating their potential for the efficient production of chiral intermediates. nih.govrsc.org

Comparison of Batch vs. Continuous Flow for Asymmetric Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Difficult, requires re-optimization | Easier, achieved by running the system for a longer time or parallelization. beilstein-journals.org |

| Safety | Higher risk due to large volumes of reagents and poor heat dissipation | Inherently safer due to small reactor volume and superior heat control. scispace.com |

| Catalyst Handling | Homogeneous catalysts require difficult separation; heterogeneous require filtration | Immobilized catalysts are easily retained in a packed-bed reactor for reuse. nih.gov |

| Reproducibility | Can vary between batches | High, due to precise control of temperature, pressure, and residence time. beilstein-journals.org |

Microwave-Assisted Organic Synthesis of Chiral Esters

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while also improving product yields and purity. organic-chemistry.orgtandfonline.com The heating is rapid and uniform, which can minimize the formation of side products that may occur with conventional heating methods.

In the context of chiral ester synthesis, microwave irradiation has been shown to be highly effective. For example, a rapid, microwave-assisted esterification of carboxylic acids with O-alkylisoureas proceeds in excellent yields within minutes and with a clean inversion of configuration at the alcohol's stereocenter, providing a powerful tool for chiral synthesis. organic-chemistry.org This demonstrates that MAOS can be applied to stereospecific reactions without compromising enantiomeric integrity. The synthesis of this compound via esterification could be significantly expedited using a microwave-assisted protocol, leading to a more efficient and environmentally friendly process. tandfonline.comarkat-usa.org

Microwave-Assisted vs. Conventional Heating in Ester Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Esterification via O-Alkylisourea | Conventional | Hours | Good | organic-chemistry.org |

| Microwave | 1-5 minutes | Excellent | organic-chemistry.org | |

| Phosphine-catalyzed [3+2] annulation | Conventional (70 °C) | Not specified | 70% | arkat-usa.org |

| Microwave (70 °C) | 5 minutes | 63% | arkat-usa.org |

Metal-Free Catalysis in Chiral Ester Synthesis

While metal-based catalysts are highly effective in many asymmetric reactions, they can be expensive, toxic, and can leave trace metal impurities in the final product, which is a major concern in the pharmaceutical and fragrance industries. This has driven the development of metal-free catalysis, primarily through organocatalysis, as a greener and more sustainable alternative. nagoya-u.ac.jpfrontiersin.org Organocatalysts are small organic molecules containing elements such as C, H, N, O, P, and S that can catalyze stereoselective transformations. acs.org

Several metal-free strategies can be envisioned for the synthesis of precursors for this compound:

Chiral Amine Catalysis: Chiral secondary amines can activate α,β-unsaturated aldehydes via the formation of a chiral iminium ion, facilitating enantioselective conjugate additions to create a chiral carbon center. rsc.org

Chiral Phosphoric Acid Catalysis: Brønsted acids like BINOL-derived phosphoric acids are powerful catalysts for a variety of enantioselective reactions, including reductions and cycloadditions, by activating substrates through hydrogen bonding. rsc.org

Metal-Free Transesterification: Catalysts such as tetramethylammonium (B1211777) methyl carbonate (TMC) have been developed for transesterification under metal-free conditions, avoiding issues of metal chelation and contamination. nagoya-u.ac.jp

These metal-free approaches offer powerful and environmentally benign routes to the chiral building blocks required for the synthesis of enantiopure esters. nagoya-u.ac.jpacs.org

Examples of Metal-Free Catalysis in Asymmetric Synthesis

| Catalyst Type | Example Catalyst | Application |

|---|---|---|

| Chiral Secondary Amine | Proline and its derivatives | Enantioselective Michael additions and aldol (B89426) reactions. rsc.org |

| Chiral Phosphoric Acid (CPA) | BINOL-derived phosphoric acids | Catalytic activation for reductive aminations and cycloadditions. acs.orgrsc.org |

| Chiral Lewis Base | Picolinamide derivatives | Activators for the enantioselective reduction of ketimines with trichlorosilane. acs.org |

| Ammonium Salt | Tetramethylammonium methyl carbonate (TMC) | Catalyst for metal-free transesterification reactions. nagoya-u.ac.jp |

Advanced Analytical Characterization of Butyl 2r 2 Methylbutanoate Enantiomers

Spectroscopic Analysis for Stereochemical Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional arrangement of atoms in chiral molecules, providing insights into their absolute configuration and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of chiral molecules like butyl 2-methylbutanoate. To differentiate between enantiomers, which are otherwise indistinguishable in a standard NMR spectrum, chiral auxiliary agents are employed. These agents can be categorized as either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov

CDAs react with the enantiomeric mixture to form diastereomers, which possess distinct chemical shifts in the NMR spectrum. nih.gov For instance, chiral acids like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to form diastereomeric esters with chiral alcohols, a technique that could be adapted for the analysis of the alcohol precursor of butyl (2R)-2-methylbutanoate. nih.gov The differences in the chemical shifts (Δδ) of the resulting diastereomers can be used to determine the absolute configuration of the original enantiomer. tcichemicals.com

Alternatively, CSAs, such as cyclodextrins or crown ethers, form non-covalent diastereomeric complexes with the enantiomers. nih.gov This interaction leads to differential chemical shifts for the enantiomers, allowing for their distinction and quantification. The choice of the chiral auxiliary agent is crucial and depends on the specific structure of the analyte. nih.govwiley.com

While direct ¹H-NMR data for this compound is not extensively detailed in the provided context, the principles of using chiral auxiliaries are well-established for similar compounds. nih.govwiley.com For example, the absolute configuration of monosaccharides has been determined by ¹H NMR spectroscopy of their per-O-(S)-2-methylbutyrate derivatives. wiley.com

Mass Spectrometry (MS) for Structural Confirmation and Isotopic Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and structure of butyl 2-methylbutanoate. nist.govymdb.ca In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting pattern of ion masses provides a fingerprint for the compound's structure. nist.govnih.gov

The mass spectrum of butyl 2-methylbutanoate (racemic mixture) typically shows characteristic fragment ions. nih.gov The fragmentation patterns of esters are well-understood and involve processes like α-cleavage and McLafferty rearrangements. ccsenet.orgyoutube.com While standard MS does not differentiate between enantiomers, it is invaluable for verifying the presence of the correct molecular structure. ccsenet.org

Isotopic analysis using MS can be performed by labeling the molecule with stable isotopes, such as deuterium. nist.gov This technique is particularly useful in metabolic studies to trace the fate of the compound in biological systems. For instance, deuterium-labeled ethyl tiglate has been used to study the biosynthesis of ethyl 2-methylbutanoate enantiomers in apples.

Table 1: Key Mass Spectrometry Data for Butyl 2-methylbutanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈O₂ | nist.gov |

| Molecular Weight | 158.24 g/mol | nih.gov |

| Monoisotopic Mass | 158.130679813 Da | nih.gov |

Optical Activity Measurements for Enantiomeric Purity

Optical activity is a hallmark of chiral compounds. Enantiomers rotate the plane of polarized light in equal but opposite directions. This property is measured using a polarimeter, and the specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.orgpdx.edu

The enantiomeric purity of a sample of this compound can be determined by measuring its observed rotation and comparing it to the specific rotation of the pure enantiomer. The enantiomeric excess (ee), which quantifies the excess of one enantiomer over the other in a mixture, can be calculated from these values. libretexts.orgpdx.edu For example, the specific rotation of (R)-linalool has been measured as [α]D²⁰ = -15.1°, while its (S)-enantiomer is +17.4°. tandfonline.com Similar principles apply to this compound, although specific rotation values were not found in the provided search results.

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic methods are the most widely used techniques for the separation and quantification of enantiomers due to their high resolution and sensitivity. researchgate.netresearchgate.net

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers like butyl 2-methylbutanoate. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.netresearchgate.net

Modified cyclodextrins are the most common CSPs for the GC separation of enantiomers. researchgate.netresearchgate.net These are cyclic oligosaccharides that have a chiral cavity. Derivatives of β-cyclodextrin, such as those with acetyl, methyl, or ethyl groups, are frequently employed. researchgate.netgcms.cz For example, a column with a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin (B164692) phase has been shown to provide good resolution for ethyl-2-methylbutyrate, a closely related compound. shimadzu.comuvison.com

The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, such as temperature, are crucial for achieving optimal separation. gcms.cz Lower temperatures generally lead to better separation but longer analysis times. researchgate.net

Table 2: Examples of Chiral Stationary Phases for GC Separation of Related Esters

| Stationary Phase Type | Example | Application | Source |

|---|---|---|---|

| Derivatized β-cyclodextrin | CP-Chirasil-Dex CB | Separation of ethyl 2-methylbutanoate enantiomers | bibliotekanauki.pl |

| Derivatized β-cyclodextrin | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin | Resolution of ethyl-2-methylbutyrate | shimadzu.comuvison.com |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric separation. tandfonline.com Similar to chiral GC, it employs a chiral stationary phase (CSP) to differentiate between enantiomers. frontiersin.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and are available in both coated and immobilized forms. ymc.co.jpymcamerica.com

These CSPs can be used in both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes, offering flexibility in method development. ymc.co.jphplc.eu The choice of mobile phase and its additives, such as acids, bases, or buffers, can significantly influence the separation. ymcamerica.comhplc.eu For instance, CHIRAL ART columns, which are based on polysaccharide derivatives, can be used with a variety of solvents. ymc.co.jp

The selection of the appropriate chiral column and mobile phase is often determined through a screening process to find the optimal conditions for the separation of the target enantiomers. bioanalysis-zone.com

Table 3: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Common Mobile Phases | Source |

|---|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal and Reversed Phase | ymc.co.jp |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal and Reversed Phase | ymc.co.jp |

| Polysaccharide-based | Cellulose tris(3,5-dichlorophenylcarbamate) | Normal and Reversed Phase | ymc.co.jp |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and separation of chiral compounds, offering a valuable alternative to traditional high-performance liquid chromatography (HPLC) and gas chromatography (GC). chromatographyonline.comresearchgate.net The technique utilizes a mobile phase, most commonly carbon dioxide (CO₂), held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. chromatographyonline.com This supercritical fluid exhibits low viscosity and high diffusivity, enabling faster separations and higher efficiencies compared to liquid chromatography.

For chiral separations, the choice of the chiral stationary phase (CSP) is the most critical factor in achieving resolution. chromatographyonline.com While numerous CSPs have been developed, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) and cyclodextrin-based CSPs are widely employed in SFC due to their broad enantioselectivity. nih.govsci-hub.se The enantiomeric recognition mechanism in SFC relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase. kutechfirm.com

The resolving power of the mobile phase is modulated by adding an organic modifier, typically an alcohol such as methanol (B129727) or ethanol, to the supercritical CO₂. nih.gov In chiral separations, the proportion of this modifier is often kept in the 10–20% range to enhance enantiomeric resolution by promoting the chiral recognition process. chromatographyonline.com By optimizing parameters such as the choice of CSP, mobile phase composition, temperature, and back pressure, SFC methods can be tailored for the efficient separation of specific enantiomers. nih.gov

While specific SFC application data for this compound is not extensively published, methods developed for the closely related ethyl 2-methylbutanoate using gas chromatography provide a strong basis for developing an SFC method. Cyclodextrin-based CSPs, such as those mentioned for GC analysis, are readily available in SFC column formats and are effective for separating this class of volatile esters. sci-hub.se The conditions used in GC can be adapted for SFC, typically involving a similar stationary phase with a mobile phase of CO₂ and an alcohol modifier.

Table 1: Representative Chromatographic Conditions for Chiral Analysis of Alkyl 2-Methylbutanoates

This table illustrates typical parameters for the chiral separation of ethyl 2-methylbutanoate, a close structural analog of butyl 2-methylbutanoate. These conditions, particularly the choice of chiral stationary phase, are directly relevant to developing an SFC method.

| Parameter | Condition | Source |

| Analyte | Ethyl 2-methylbutanoate enantiomers | sci-hub.se |

| Technique | Gas Chromatography (GC-MS) | sci-hub.se |

| Chiral Stationary Phase (CSP) | CHIRALDEX B-DM (A derivatized β-cyclodextrin) | sci-hub.se |

| Column Dimensions | 40 m x 0.25 mm i.d., 0.12 µm film thickness | sci-hub.se |

| Carrier Gas/Mobile Phase | Helium (for GC); adaptable to CO₂/Alcohol for SFC | sci-hub.se |

| Injector Temperature | 200 °C | sci-hub.se |

| Temperature Program | 30°C (1 min), ramp to 60°C at 2°C/min, then to 200°C at 4°C/min | sci-hub.se |

| Detection | Mass Spectrometry (MS) | sci-hub.se |

Advanced Derivatization Strategies for Enhanced Enantiomeric Resolution

The indirect approach to chiral separation involves the derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. chromatographyonline.com Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers have distinct properties and can be separated using standard, non-chiral chromatographic methods like conventional GC or HPLC. chromatographyonline.comkutechfirm.com This strategy can be particularly useful when direct chiral separation is challenging or when enhanced detection sensitivity is required. kutechfirm.com

For an ester like this compound, a direct derivatization is generally not feasible. The strategy would first involve a chemical modification, typically a hydrolysis reaction, to break the ester bond. This reaction yields the constituent chiral acid, (2R)-2-methylbutanoic acid, and the achiral alcohol, butanol.

The resulting (2R)-2-methylbutanoic acid, now containing a reactive carboxylic acid group, can be readily derivatized. The acid is reacted with a single, pure enantiomer of a chiral derivatizing agent, such as a chiral alcohol or amine, to form a pair of diastereomeric esters or amides. These newly formed diastereomers can then be separated on a standard achiral column and quantified. The success of this method hinges on the use of a CDA with high enantiomeric purity to ensure accurate quantification of the original enantiomeric ratio. chromatographyonline.com

Table 2: General Derivatization Strategy for Butyl 2-Methylbutanoate Enantiomers

This table outlines the multi-step indirect analysis process for resolving the enantiomers of butyl 2-methylbutanoate.

| Step | Description | Reactants | Products | Purpose |

| 1. Hydrolysis | The ester is hydrolyzed to its parent carboxylic acid and alcohol. This is typically done under acidic or basic conditions. | Racemic butyl 2-methylbutanoate, Water | Racemic 2-methylbutanoic acid, Butanol | To expose a reactive functional group (carboxylic acid) on the chiral molecule. |

| 2. Derivatization | The resulting chiral acid is reacted with an enantiomerically pure chiral derivatizing agent (CDA). | Racemic 2-methylbutanoic acid, Chiral Derivatizing Agent (e.g., (R)-1-phenylethylamine) | Diastereomeric amides (e.g., (R,R)- and (S,R)-N-(1-phenylethyl)-2-methylbutanamide) | To convert the enantiomeric pair into a diastereomeric pair. |

| 3. Separation | The diastereomeric mixture is separated using a standard (achiral) chromatographic technique. | Diastereomeric amide mixture | Separated diastereomers | To allow for quantification using conventional, non-chiral chromatography. |

Research on Functional Analogues and Derivatives of Butyl 2r 2 Methylbutanoate

Synthesis and Stereochemical Analysis of Related Chiral 2-Methylbutanoate Esters

The synthesis and analysis of various chiral 2-methylbutanoate esters, which are structurally related to butyl (2R)-2-methylbutanoate, are crucial for comparative studies. These analogues, differing in their alcohol moiety or stereochemical configuration, help to elucidate the impact of these structural variations.

Ethyl (2R)-2-Methylbutanoate

Ethyl (2R)-2-methylbutanoate is a closely related chiral ester that has been a subject of interest in various chemical studies.

Synthesis: The synthesis of ethyl 2-methylbutanoate can be achieved through the esterification of 2-methylbutanoic acid with ethanol. One specific synthetic method involves the reaction of ethyl 2-ethylbutanoate with iodomethane in the presence of lithium diisopropylamide in tetrahydrofuran. This reaction proceeds by dissolving ethyl 2-ethylbutyrate in tetrahydrofuran, cooling the solution to -78°C, and then adding lithium diisopropylamide. After a period of reaction at this temperature, iodomethane is added, and the mixture is slowly warmed to room temperature overnight. The reaction is then quenched with a saturated ammonium chloride solution to yield ethyl 2-ethyl-2-methylbutanoate. chemicalbook.comchemicalbook.com

Stereochemical Analysis: The enantiomers of related compounds like ethyl 2-hydroxy-3-methylbutanoate have been successfully separated and quantified using chiral gas chromatography on a γ-cyclodextrin phase. This technique is instrumental in determining the enantiomeric distribution in various samples. For instance, in the analysis of 99 different wines, the (R)-enantiomer of ethyl 2-hydroxy-3-methylbutanoate was found to be predominant. The biosynthesis of 2-methylbutanoate esters in apples has also been studied using deuterium-labeled substrates, providing insights into the stereochemical pathways of their formation in nature.

Other Butyl 2-Methylbutanoate Isomers

Beyond the (2R)-enantiomer, other isomers of butyl 2-methylbutanoate exist, each with unique properties. These include its enantiomer, (2S)-2-methylbutanoate, and constitutional isomers where the butyl group is arranged differently (e.g., sec-butyl, isobutyl, tert-butyl).

| Property | Value |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol nih.gov |

| IUPAC Name | butyl 2-methylbutanoate nih.gov |

| Boiling Point | 179.0 °C at 760 mm Hg nih.gov |

| Appearance | Colorless to pale yellow liquid nih.gov |

This data represents general properties of butyl 2-methylbutanoate.

The different isomers can be distinguished and characterized using various analytical techniques, including gas chromatography and mass spectrometry. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides extensive data on the gas chromatography of butyl 2-methylbutanoate, which is essential for isomer differentiation. nist.govnist.gov

Epoxy-2-methylbutanoate Esters and Their Stereochemistry

Epoxy-2-methylbutanoate esters are derivatives where an epoxide ring is introduced into the 2-methylbutanoate structure. The stereochemistry of this epoxide ring is of significant interest in natural products chemistry.

A review of 182 natural products containing 2,3-epoxy-2-methylbutanoate ester residues revealed a strong preference for the epoxidation of (Z)-2-methyl-2-butenoate esters (angelates) over (E)-2-methyl-2-butenoate esters (tiglates). documentsdelivered.com Out of these, 177 compounds contained epoxyangelate residues. Furthermore, a high degree of stereoselectivity was observed in the absolute configuration of the epoxide group, with 20 out of 22 determined structures having the (2R,3R) configuration. documentsdelivered.com

A method for determining the absolute configuration of these ester residues involves a multi-step process:

Reduction of the ester function to yield a 2-methyl-1,2-butanediol. nih.govuaeh.edu.mx

Esterification of the resulting primary alcohol with either (R)-(+)- or (S)-(-)-Mosher's acid. nih.govuaeh.edu.mx

Comparison of the 1H-NMR spectra of the Mosher's esters with those prepared from 2-methyl-1,2-butanediols of known stereochemistry. nih.govuaeh.edu.mx

Lavandulyl 2-Methylbutanoate

Lavandulyl 2-methylbutanoate is a more complex ester, incorporating the terpenoid alcohol lavandulol (B192245). Its synthesis and stereochemistry are of interest due to its potential biological activity. For instance, (R)-lavandulyl (R)-2-methylbutanoate has been identified as an aggregation pheromone for Odontothrips loti, a pest of alfalfa. researchgate.net

The synthesis of this compound can be achieved through methods like the Yamaguchi esterification of chiral 2-methylbutanoic acid with chiral lavandulol. researchgate.net

| Property | Value |

| Molecular Formula | C16H28O2 nist.gov |

| Molecular Weight | 252.39 g/mol chemeo.com |

| InChIKey | WKOIIBFHNHYDRV-UHFFFAOYSA-N nist.gov |

| CAS Number | 147044-46-0 nist.gov |

Structural Modifications and Stereochemical Influences on Molecular Properties

Structural modifications to the this compound molecule, such as altering the alkyl chain of the alcohol or the acid moiety, and changes in stereochemistry, can significantly impact its physical, chemical, and biological properties.

The stereochemistry at a chiral center can profoundly affect the biological activity of a molecule. This is evident in the case of lavandulyl 2-methylbutanoate, where a specific stereoisomer acts as a pheromone. researchgate.net Similarly, in the context of antifungal agents, the R,R stereochemistry at two adjacent stereocenters is often crucial for optimal biological activity, with key intermediates like epoxides playing a vital role in their synthesis.

The physical properties are also influenced by stereochemistry, although often to a lesser extent than biological activity. Techniques like chiral gas chromatography are essential for separating and identifying different stereoisomers, which may exhibit subtle differences in their retention times.

Computational Studies and Mechanistic Investigations in Chiral Ester Chemistry

Molecular Modeling and Simulation for Stereochemical Prediction

Molecular modeling and simulation are powerful tools for predicting the stereochemical outcome of reactions producing chiral esters. These methods allow researchers to visualize and analyze the three-dimensional interactions between substrates and catalysts that determine which enantiomer is preferentially formed.

One key application is in enzymatic resolutions, such as the lipase-catalyzed esterification of racemic (R,S)-2-methylbutyric acid to produce esters like butyl (2R)-2-methylbutanoate. science.govnih.gov Molecular dynamics (MD) simulations can be used to study the transition state complexes formed between the lipase (B570770) enzyme and the (R)- or (S)-enantiomer of the substrate. science.gov These simulations reveal how the substrate fits into the enzyme's active site and highlight the specific interactions (e.g., steric hindrance, hydrogen bonding) that stabilize one transition state over the other, thereby explaining the observed enantioselectivity. smolecule.com

Predictive statistical modeling is another advanced approach. nih.gov In this method, a set of known reactions with varying substrates, catalysts, and conditions is used to train a computational model. The model learns the relationships between molecular descriptors (computationally derived properties of the molecules) and the experimental outcome (e.g., enantiomeric excess). nih.gov Once trained, these models can predict the stereochemical outcome for new, untested reactions, guiding experimental efforts toward the most promising conditions for synthesizing a target enantiomer like this compound. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into reaction mechanisms at the electronic level. smolecule.com These calculations can map the entire energy profile of a reaction, identifying the structures of intermediates and, crucially, the transition states that control the reaction rate and selectivity. iranchembook.ir

For the synthesis of chiral esters, DFT can be used to compare the activation energies for the reaction pathways leading to the (R)- and (S)-products. For example, in the context of chiral 2-methylbutanoic acid derivatives, DFT calculations have been used to predict that the (S)-enantiomer may have a lower activation energy for esterification in certain systems, which aligns with experimental observations of its higher reactivity. smolecule.com

In catalyst-driven processes, these calculations are invaluable for understanding how a chiral catalyst steers the reaction towards a specific stereoisomer. DFT studies on silver-catalyzed C-H amination, a process for creating chiral molecules, have validated that specific features designed into a catalyst's ligand can effectively differentiate between prochiral protons in the rate-determining step, thus controlling the enantioselectivity. nih.gov This level of mechanistic detail is often inaccessible through experimental means alone and is crucial for rationally improving reaction efficiency and selectivity.

Structure-Reactivity Relationships in Enantioselective Processes

The relationship between the structure of reactants and catalysts and the resulting reactivity and enantioselectivity is a central theme in asymmetric synthesis. Computational and experimental studies work in tandem to establish these structure-reactivity relationships, providing guiding principles for synthesis design.

In the enzymatic resolution of (R,S)-2-methylbutyric acid, the structure of the lipase enzyme is paramount. nih.gov Different lipases exhibit varying degrees of selectivity and reactivity toward the enantiomers of 2-methylbutyric acid. For instance, Candida antarctica lipase B shows a strong preference for the (R)-enantiomer, while Candida rugosa lipase favors the (S)-enantiomer. nih.gov This difference is attributed to the unique architecture of each enzyme's active site. The spatial arrangement of amino acids within the active site creates a chiral environment that interacts differently with the (R)- and (S)-forms of the acid, leading to different reaction rates. smolecule.com

The following table summarizes the performance of various immobilized lipases in the enantioselective esterification of (R,S)-2-methylbutyric acid, highlighting the profound effect of catalyst structure on the reaction's outcome. nih.gov

| Lipase Source | Preferred Enantiomer | Conversion (c) | Enantiomeric Excess (ee_p) | Enantiomeric Ratio (E) |

| Candida antarctica B | R | ~40% | 90% | 35 |

| Thermomyces lanuginosus | R | ~18% | 91% | 26 |

| Candida rugosa | S | ~34% | 75% | 10 |

| Rhizopus oryzae | S | ~35% | 49% | 4 |

In non-enzymatic catalysis, linear free-energy relationships (LFER) can be established to correlate electronic or steric parameters of a catalyst or substrate with the enantioselectivity of the reaction. nih.gov This systematic approach allows for a quantitative understanding of how structural modifications impact the stereochemical outcome.

Ligand Design and Catalyst Optimization through Computational Approaches

One of the most impactful applications of computational chemistry in asymmetric synthesis is the rational design of chiral ligands for metal catalysts. mdpi.com The ligand is crucial as it creates the chiral environment around the metal center, which ultimately controls the stereoselectivity of the reaction. pnas.org

Computational approaches allow for the in silico screening and optimization of ligands before undertaking time-consuming and expensive laboratory synthesis. d-nb.info For instance, in developing catalysts for the enantioselective hydroboration of alkenes, computational evaluations can guide the modification of a ligand's steric and electronic properties. d-nb.info By modeling the catalyst-substrate interactions, researchers can predict which structural changes to a ligand, such as a P-chirogenic bisphosphine, will improve enantiomeric excess (ee). d-nb.info

A common strategy involves creating a library of virtual ligands and using computational methods to dock them with the substrate and metal center to predict the most stable transition states. This was demonstrated in the development of a silver catalyst for C-H amination, where a rapid structure-activity relationship (SAR) analysis led to the design of a new, highly effective bis(oxazoline) (BOX) ligand. nih.gov DFT calculations confirmed that the designed ligand provided the necessary interactions to achieve high enantioselectivity. nih.gov The table below, based on data from such a study, illustrates how systematic modification of a ligand's structure can lead to significant improvements in enantiomeric excess. nih.gov

| Ligand | Modifying Group | Enantiomeric Excess (ee) |

| L3 | 2-naphthyl | 48% |

| L4 | 1-naphthyl | 39% |

| L5 | meta-Methyl on Phenyl | - |

| L6 | meta-tert-Butyl on Phenyl | 70% |

| L7 | Methyl on Chiral Carbon | 58% |

This synergy between computational design and experimental validation accelerates the discovery of novel catalysts, making the synthesis of enantiopure compounds like this compound more efficient and predictable. mdpi.comrsc.org

Advanced Research Applications of Butyl 2r 2 Methylbutanoate

Chiral Intermediate in the Synthesis of Complex Molecules

The defined three-dimensional structure of butyl (2R)-2-methylbutanoate, specifically the (R)-configuration at the C-2 position, makes it a critical chiral building block in asymmetric synthesis. The stereochemical integrity of such intermediates is crucial for their interactions in synthetic pathways, where one enantiomer often displays different reactivity compared to its counterpart.

Precursors for Bioactive Compounds

This compound and its parent acid, (2R)-2-methylbutanoic acid, serve as precursors in the synthesis of various bioactive compounds. The chirality is essential for the biological activity of the final molecules.

One area of application is in the synthesis of insect pheromones. Many mealybug and scale insect pheromones are esters where the acid portion is chiral, such as 2-methylbutanoic acid. rsc.orgrsc.org For example, the aggregation pheromone for the thrips pest Odontothrips loti has been identified as (R)-lavandulyl (R)-2-methylbutanoate. nih.gov The synthesis of this and related pheromones for pest management relies on the availability of enantiomerically pure starting materials like (R)-2-methylbutanoic acid, which is esterified to form the final active compound. nih.govscientificlabs.co.uk

In the pharmaceutical industry, chiral intermediates are fundamental for creating enantiomerically pure drugs. The antiepileptic drug Brivaracetam, for instance, possesses a (4R)-configured stereocenter. nih.govmdpi.com While direct synthesis of Brivaracetam may not use this compound, the development of synthetic routes for its key chiral intermediate, (3R)-3-propylbutyrolactone, highlights the importance of R-configured building blocks. mdpi.com Various synthetic strategies, including chemoenzymatic methods and asymmetric catalysis, are employed to create these crucial chiral synthons, underscoring the demand for such enantiopure precursors in drug development. nih.govmdpi.comacs.orgacs.orggoogle.com

| Bioactive Compound Class | Specific Example | Role of (2R)-2-Methylbutanoate Moiety | Reference |

|---|---|---|---|

| Insect Pheromones | (R)-lavandulyl (R)-2-methylbutanoate | The (R)-2-methylbutanoate portion is essential for the molecule's activity as an aggregation pheromone for the pest Odontothrips loti. | nih.gov |

| Insect Pheromones | (R)-maconelliyl (S)-2-methylbutanoate | The 2-methylbutanoate moiety is a key structural component of the sex pheromone of the pink hibiscus mealybug. The (S)-enantiomer of the acid is used in this case. | rsc.orgscientificlabs.co.uk |

| Pharmaceutical Intermediates | (3R)-3-propylbutyrolactone (precursor to Brivaracetam) | While not directly using the butyl ester, the synthesis of this key chiral lactone for the antiepileptic drug Brivaracetam demonstrates the importance of R-configured C4 synthons in medicinal chemistry. | mdpi.com |

Building Blocks for Natural Product Total Synthesis

The total synthesis of natural products is a field that showcases the power of organic chemistry to construct complex molecules from simpler starting materials. sci-hub.se Chiral esters like this compound are valuable as they introduce a specific stereocenter that can guide the stereochemistry of subsequent reactions.

A notable example is the synthesis of lavandulol (B192245) and its esters, which are components of pheromones and possess interesting biological activities. researchgate.netresearchgate.net An efficient synthesis of both (-)-(R)- and (+)-(S)-lavandulol, as well as (+)-lavandulyl 2-methylbutanoate, has been reported. researchgate.netresearchgate.net These syntheses often rely on a "chiral-pool" approach, using readily available enantiopure starting materials to build the target molecule. The esterification of a chiral alcohol like lavandulol with a chiral acid like 2-methylbutanoic acid is a key step in producing complex natural pheromones. rsc.orgnih.gov

Research in Flavor and Fragrance Chemistry

Chirality plays a pivotal role in the perception of flavors and aromas, as olfactory receptors are themselves chiral proteins. oup.comchiralpedia.com Consequently, enantiomers of a volatile compound can exhibit different odor qualities and intensities. researchgate.netleffingwell.comscentjourner.com

Enantiomeric Ratio Analysis in Natural Products

The analysis of the enantiomeric distribution of chiral flavor compounds is a crucial tool for authenticity control of food and beverages. acs.org The esters of 2-methylbutanoic acid are found in many fruits and fermented products, often with a distinct enantiomeric ratio. For instance, (S)-ethyl 2-methylbutanoate is typically found in high enantiomeric excess in apples and pineapples. acs.org However, research has shown that the (R)-enantiomer can also be present. In a study on a beverage fermented with shiitake mushrooms, up to 35% of the (R)-enantiomer of methyl 2-methylbutanoate was observed. researchgate.net Similarly, while red wines almost exclusively contain the (S)-form of ethyl 2-methylbutanoate, small amounts of the (R)-enantiomer have been detected, with their origin traced to metabolic pathways in the source fruit. dokumen.pubacs.orgacs.org The determination of these ratios is typically performed using chiral gas chromatography. acs.orgnih.govresearchgate.net

| Natural Product | Chiral Compound | Observed Enantiomeric Distribution | Reference |

|---|---|---|---|

| Apples & Pineapples | Ethyl & Methyl 2-methylbutanoate | Predominantly the (S)-enantiomer (>95-99%). Minor amounts of the (R)-enantiomer can be formed via metabolism of ethyl tiglate. | acs.orgdokumen.pub |

| Red Wines | Ethyl 2-methylbutanoate | Almost exclusively the (S)-enantiomer. The (R)-enantiomer is typically below detection limits. | acs.org |

| Shiitake Fermented Beverage | Methyl 2-methylbutanoate | Up to 35% of the (R)-enantiomer was found, an unusually high amount compared to other natural products. | researchgate.net |

| Rhubarb Stalks | 2-methylbutanoic acid | The (R)-enantiomer was found to be in excess. | acs.org |

Research on Enantioselective Perception and Olfactory Receptor Interactions

The interaction between odorants and olfactory receptors is highly stereoselective, meaning that enantiomers can trigger different neural responses, leading to distinct smell perceptions. oup.comresearchgate.net Research on ethyl 2-methylbutanoate enantiomers in wine provides a clear example. The (S)-enantiomer is described with fruity notes like green apple and strawberry, whereas the racemic mixture has a more generic and harsh fruity, solvent-like odor. acs.orgnih.gov Furthermore, the (S)-form has a lower olfactory threshold (1.53 µg/L) than the racemic mixture (2.60 µg/L), indicating it is more potent. acs.orgnih.gov Studies on insect pheromones further highlight this principle, where one enantiomer of a pheromone component can be highly attractive to an insect, while its mirror image is inactive or even inhibitory. mdpi.com This difference in perception is due to the specific fit of each enantiomer into the binding pocket of the olfactory receptor protein. chiralpedia.com These findings suggest that this compound would have a distinct aroma profile and potency compared to its (S)-counterpart, a critical consideration in the formulation of fragrances and flavors.

Role in Biochemical Process Research

The study of how organisms produce specific enantiomers of a compound is a key area of biochemical research. While the amino acid L-isoleucine is the common precursor to (S)-2-methylbutanoic acid and its esters, the origins of the (R)-enantiomer have been a subject of investigation. researchgate.net

Research on shiitake mushroom (Lentinula edodes) fermentation has elucidated a pathway for the formation of (R)-methyl 2-methylbutanoate. researchgate.net Studies using stable isotope-labeled precursors showed that (R)-2-methylbutanoic acid present in the growth medium was esterified by the fungus to produce the (R)-ester. researchgate.net Interestingly, the shiitake was found to esterify the (R)-acid faster than the (S)-acid. researchgate.net Trace amounts were also formed from the transformation of unsaturated metabolites like tiglic acid, which is derived from L-isoleucine. researchgate.net Similar research in apples demonstrated that ethyl (E)-2-methyl-2-butenoate (ethyl tiglate) can be hydrogenated by enzymes within the fruit to form both (R)- and (S)-enantiomers of ethyl 2-methylbutanoate, explaining the presence of small amounts of the (R)-form in a product dominated by the (S)-form. dokumen.pubacs.org These studies into fungal and plant metabolic pathways are crucial for understanding the natural distribution of chiral molecules and for developing biotechnological methods for their production. fungaldiversity.org

Table of Mentioned Compounds

| Compound Name |

|---|

| (2R)-2-methylbutanoic acid |

| (3R)-3-propylbutyrolactone |

| (R)-lavandulyl (R)-2-methylbutanoate |

| (R)-maconelliyl (S)-2-methylbutanoate |

| Brivaracetam |

| This compound |

| ethyl (E)-2-methyl-2-butenoate |

| ethyl 2-methylbutanoate |

| lavandulol |

| methyl 2-methylbutanoate |

| tiglic acid |

Future Research Directions in Butyl 2r 2 Methylbutanoate Chemistry

Development of More Sustainable and Efficient Asymmetric Synthetic Routes

The demand for enantiomerically pure compounds has spurred the development of sustainable and efficient synthetic methods. Future research in this area will likely focus on several key strategies:

Catalytic Hydrogenation: Asymmetric hydrogenation of prochiral precursors, such as tiglic acid or its esters, using chiral catalysts like ruthenium-BINAP complexes, has already demonstrated high enantiomeric excess (>99% ee). Future work will likely involve the development of catalysts based on more abundant and less toxic metals, as well as optimizing reaction conditions to improve catalyst turnover and reduce solvent usage. pnas.org

Enzymatic Resolution: The use of lipases and esterases for the kinetic resolution of racemic mixtures of 2-methylbutanoic acid or its esters is a well-established method. google.com Research will continue to explore novel enzymes with higher selectivity and stability, potentially through protein engineering, to overcome the 50% theoretical yield limit of traditional kinetic resolution.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-isoleucine, provides a direct route to (R)-2-methylbutanoic acid through oxidative cleavage. Future research could explore other natural chiral sources and develop more efficient conversion pathways.

Green Solvents and Reaction Conditions: A significant push will be made towards replacing traditional organic solvents with more environmentally benign alternatives, such as supercritical fluids or aqueous systems. pnas.org The development of solvent-free reaction conditions will also be a key area of investigation.

Novel Biocatalysts and Engineered Systems for Enantioselective Production

Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral molecules. Future research will focus on the discovery and engineering of enzymes and microbial systems for the production of butyl (2R)-2-methylbutanoate.

Discovery of Novel Enzymes: Screening of diverse microbial sources will continue to identify new lipases, esterases, and other enzymes with high enantioselectivity for the synthesis or resolution of 2-methylbutanoate esters. researchgate.netresearchgate.net

Protein Engineering: Directed evolution and rational design will be employed to improve the activity, selectivity, and stability of existing biocatalysts. osti.gov This includes engineering enzymes to function efficiently under industrial process conditions.

Whole-Cell Biocatalysis: The use of whole microbial cells, such as Pseudomonas sp., which can preferentially utilize one enantiomer of 2-methylbutanoic acid, offers a cost-effective method for kinetic resolution. researchgate.net Future work will involve optimizing fermentation conditions and developing genetically engineered strains for enhanced production.

Integration of Advanced Analytical Techniques for Real-time Monitoring and Characterization

The development of advanced analytical methods is crucial for understanding and optimizing the synthesis of chiral compounds.

Chiral Chromatography: Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential tools for determining the enantiomeric excess of this compound. Future advancements will focus on developing more efficient and robust chiral stationary phases for faster and more accurate separations.

Mass Spectrometry: Enantioselective gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying chiral compounds in complex mixtures, such as those found in natural products. acs.orgnih.gov

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) can provide detailed structural information and help to distinguish between enantiomers. rsc.org

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, will enable real-time monitoring of reaction progress and enantiomeric excess, leading to improved process control and optimization.

Deeper Exploration of Biosynthetic Pathways and Metabolic Engineering for Enhanced Production

Understanding the natural biosynthetic pathways of 2-methylbutanoic acid and its esters in various organisms is key to developing efficient biotechnological production methods.

Pathway Elucidation: Isotopic labeling studies and metabolomic analysis will continue to be used to unravel the intricate biosynthetic routes of branched-chain esters in organisms like apples and microorganisms. acs.orgnih.gov Research has shown that L-isoleucine is a key precursor for the (S)-enantiomer in apples. acs.orgnih.gov

Metabolic Engineering: Genetically engineering microorganisms, such as Escherichia coli and Clostridium beijerinckii, to overproduce 2-methylbutanoic acid and its esters is a promising strategy. wiley.comwiley.comnih.gov This involves introducing heterologous genes, knocking out competing pathways, and optimizing metabolic fluxes. Recent work has explored novel pathways like the citramalate-derived pathway to bypass feedback inhibition and improve titers. wiley.comwiley.com

Design of New Chiral Building Blocks Incorporating the 2-Methylbutanoate Moiety

The 2-methylbutanoate group is a valuable chiral synthon that can be incorporated into more complex molecules with important biological activities.

Synthesis of Bioactive Molecules: Optically active 2-methylbutanoic acid is a crucial building block for the synthesis of various flavor compounds and pharmaceuticals. researchgate.net Future research will focus on developing efficient methods for incorporating the 2-methylbutanoate moiety into new molecular scaffolds.

Stereocontrolled Synthesis: The development of stereocontrolled methods, such as the Ireland-Claisen rearrangement, allows for the synthesis of complex chiral building blocks with multiple contiguous stereocenters. acs.org

Natural Product Synthesis: The 2-methylbutanoate unit is found in a number of natural products. researchgate.net Research will continue to explore the use of this compound and its derivatives in the total synthesis of complex natural products.

Multicomponent and Cascade Reactions for Streamlined Chiral Ester Synthesis

Multicomponent and cascade reactions offer a highly efficient approach to the synthesis of complex molecules by combining multiple reaction steps into a single operation. rsc.org20.210.105wikipedia.org

Organocatalysis: The use of small organic molecules as catalysts for asymmetric multicomponent reactions has emerged as a powerful tool for the synthesis of enantioenriched products. rsc.orgresearchgate.net Future research will focus on developing new organocatalysts and applying them to the synthesis of chiral esters.

Palladium Catalysis: Palladium-catalyzed multicomponent cascade reactions have been developed for the synthesis of various chiral compounds. acs.org This approach can be adapted for the efficient synthesis of substituted chiral esters.

Research on Chirality Transfer and Amplification in Chemical Systems

Understanding the mechanisms of chirality transfer and amplification is fundamental to developing more effective asymmetric synthetic methods.

Q & A

Q. What are the key synthetic routes for enantioselective synthesis of butyl (2R)-2-methylbutanoate?

- Methodological Answer : The enantioselective synthesis typically involves esterification of (2R)-2-methylbutanoic acid with butanol using acid catalysts (e.g., H₂SO₄) or enzymatic catalysis (lipases). Chiral resolution via chromatography or kinetic resolution using stereoselective enzymes can enhance enantiomeric excess (ee). For example, methyl (R)-2-methylbutanoate synthesis employs similar esterification principles, with molecular formula C₆H₁₂O₂ and stereochemical purity verified via chiral GC columns .

Q. How is this compound characterized analytically?

- Methodological Answer : Key techniques include: